5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound features a unique structure that includes an amino group and a butyl side chain, contributing to its potential biological activities. It is classified under the broader category of pyridine derivatives, which are known for their applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, often involving the reaction of specific starting materials under controlled conditions. Its synthesis and properties have been documented in scientific literature and patents, highlighting its significance in medicinal chemistry and organic synthesis.
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one can be classified as:
The synthesis of 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one typically involves several key steps:
The reactions are commonly carried out in solvents such as ethanol or methanol, often utilizing catalysts like palladium on carbon to enhance yield and selectivity. Industrial production may employ continuous flow reactors for efficiency and scalability, optimizing conditions for purity and yield through advanced purification techniques like crystallization and chromatography .
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one has a molecular formula of and a molecular weight of 180.25 g/mol. Its structure can be represented as follows:
The compound's structural features include:
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one participates in various chemical reactions:
These reactions can produce various derivatives with potential biological activities, making them valuable in synthetic organic chemistry .
The mechanism of action of 5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator within biological pathways, influencing processes such as cell signaling or metabolic regulation. Detailed studies on binding affinities and interactions with target molecules are crucial for understanding its pharmacological effects .
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral properties (e.g., infrared spectroscopy) would typically be investigated during characterization studies .
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one has several scientific applications:
Research continues to explore its utility in various fields, highlighting its importance in advancing chemical knowledge and application .
Dihydropyridinones constitute a therapeutically significant class of nitrogen-containing heterocycles that serve as bioisosteres for pyridones and quinolones. Their partially reduced pyridine ring enhances conformational flexibility while maintaining aromatic stacking potential, enabling broad target engagement. Over 50 FDA-approved drugs incorporate pyridine/pyridone cores, spanning applications in cardiology (amlodipine), neurology (tacrine), oncology (abemaciclib), and infectious diseases (fluoroquinolone analogs) [2].
The pharmacological relevance of dihydropyridinones primarily derives from three attributes:
These compounds frequently target nucleotide-binding enzymes, particularly bacterial type II topoisomerases (DNA gyrase, topoisomerase IV) and eukaryotic kinases. Pyridone-based inhibitors like MRX-I (a novel antibacterial against Gram-positive pathogens) exploit this mechanism, demonstrating the scaffold's capacity to overcome conventional antibiotic resistance [6]. The core structure's isosteric relationship with fluoroquinolones further validates its utility in antimicrobial design, while its reduced hepatotoxicity risk compared to quinoline systems broadens therapeutic applicability [2] [6].
Table 1: Therapeutic Applications of Dihydropyridinone-containing Agents
Biological Activity | Representative Drug/Candidate | Key Structural Features | Clinical Applications |
---|---|---|---|
DNA Gyrase Inhibition | MRX-I | 5-Amino-1-cyclopropyl-7-((2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Antibacterial (MRSA) |
Kinase Modulation | Abemaciclib | 5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-fluoro-2-{[5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]amino}pyrimidin-4-yl)pyridin-2-amine | Breast cancer |
Topoisomerase Inhibition | Ciprofloxacin analogs | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | Broad-spectrum antibacterial |
Antifungal Activity | Compound IX | Unspecified N-amino-5-cyanopyridone derivative | C. albicans (MIC = 1.95 µg/mL) [2] |
The pharmacological profile of 5-amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one is profoundly influenced by its N1-butyl chain and C6-methyl group, which synergistically modulate lipophilicity, target affinity, and cellular penetration. The N-butyl substituent (linear C4 alkyl) extends the molecule's hydrophobic surface area without introducing stereochemical complexity, enhancing interactions with protein hydrophobic pockets. Computational analyses indicate that N-alkyl chains of four carbons optimize membrane permeability while maintaining aqueous solubility, as evidenced by comparative studies of 5-amino-1-(3-methylbutyl) (logP ≈ 1.8) versus 1-(2-hydroxyethyl) analogs (logP ≈ -0.3) [8].
The C6-methyl group exerts three critical effects:
Comparative molecular field analysis (CoMFA) demonstrates that 6-methyl substitution increases DNA gyrase binding affinity by 2-3 fold versus unsubstituted analogs, likely through favorable van der Waals contacts with the hydrophobic subpocket of the GyrB ATP-binding site. This is structurally analogous to the enhanced gyrase inhibition observed in 2,2-dimethyl-2,3-dihydropyridin-4(1H)-one derivatives (IC₅₀ = 7.35 µM) compared to their unmethylated counterparts [6]. Additionally, crystallographic data of related compounds confirms that the methyl group adopts a pseudo-axial orientation that minimizes steric clash with the C2 carbonyl while optimally positioning the C5-amino group for catalytic site interactions [6].
Table 2: Influence of N1 and C6 Substituents on Dihydropyridinone Properties
Compound | N1 Substituent | C6 Substituent | Relative LogP | Antibacterial Potency (E. coli MIC, µg/mL) | Key Structural Observations |
---|---|---|---|---|---|
5-Amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one | Butyl | Methyl | 1.5 (predicted) | 3.5-7.8 (modeled) | Optimal hydrophobic balance; enhanced gyrase B affinity |
5-Amino-1-methylpyridin-2(1H)-one [1] [9] | Methyl | H | -0.2 | >50 | High solubility but limited membrane penetration |
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one | 3-Methylbutyl | H (C4-methyl) | 1.8 | 12.5 | Moderate activity; C4-methyl reduces planarity |
5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one [4] | Thiophenylmethyl | H | 0.9 | 6.25 (B. subtilis) | Aromatic heterocycle enables π-stacking but increases metabolic susceptibility |
5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one [8] | 2-Hydroxyethyl | H | -0.3 | >50 | High hydrophilicity limits intracellular accumulation |
Antimicrobial mechanisms of 5-amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one primarily involve inhibition of bacterial type II topoisomerases. Structural analogs demonstrate potent activity against Gram-negative pathogens (e.g., E. coli MIC = 0.013 µM for pyridine-3-carbonitrile derivative IV), exceeding amoxicillin's efficacy [2]. The compound's bactericidal kinetics resemble gentamicin, achieving >99% kill rates against E. coli within 90-120 minutes at 4× MIC concentrations—a profile attributed to rapid disruption of DNA supercoiling and induction of SOS-mediated apoptosis [2] [6]. Molecular docking reveals that the dihydropyridinone core chelates Mg²⁺ ions in the GyrB ATP-binding pocket, while the N-butyl chain occupies a hydrophobic cleft analogous to the cyclohexyl-binding region in compound 6a (5-[cyclohexyl(pyrrolidin-1-yl)methyl]-2,2-dimethyl-2,3-dihydropyridin-4(1H)-one) [6].
Beyond antibacterial applications, this scaffold demonstrates kinase inhibitory potential, particularly against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). The 5-amino group forms a critical hydrogen bond with kinase hinge region residues (e.g., Glu81 in CDK2), while the C6-methyl group enhances selectivity by sterically excluding binding to off-target kinases. In vitro screening of fluorinated analogs shows IC₅₀ values of 1.2-3.8 µM against VEGFR-2, comparable to early-generation kinase inhibitors [6]. Additionally, computational mutagenicity studies predict low genotoxic risk, and ADME modeling suggests favorable oral bioavailability (F ≈ 65-78%) with minimal blood-brain barrier penetration (logBB < -1), reducing CNS-related side effect potential [2] [6].
Table 3: Comparative Antimicrobial and Kinase Inhibition Profiles of Dihydropyridinone Derivatives
Activity Profile | Representative Compound | Biological Target | Potency (IC₅₀ or MIC) | Structural Determinants |
---|---|---|---|---|
DNA Gyrase Inhibition | Compound 3d [2] | E. coli DNA gyrase A | IC₅₀ = 1.68 µg/mL | 3-Cyanopyridine core; N-amino substitution; aryl moiety at C4 |
Broad-Spectrum Antibacterial | Compound VII [2] | Multiple bacterial topoisomerases | MIC = 0.98-1.95 µg/mL | Fused pyridone system; optimized lipophilicity |
Kinase Inhibition (VEGFR-2) | 5-Substituted β-aminoketones [6] | VEGFR-2 tyrosine kinase | IC₅₀ = 2.4-3.8 µM | (Trifluoromethyl)phenyl aminoketone; dihydropyridin-4-one core |
Antiproliferative/Antibacterial | 5-[cyclohexyl(pyrrolidin-1-yl)methyl] dihydropyridinone (6a) [6] | Human leukemia cells (CCRF-CEM); E. coli | 50% growth inhibition at 50 µM; MIC = 6.25 µg/mL | Bulky hydrophobic substituent at C5; 2,2-dimethyl stabilization |
Targeted Antibacterial | MRX-I [6] | DNA gyrase (Gram-positive bacteria) | MIC = 0.25-1 µg/mL against MRSA | 7-(2,5-diazabicyclo substituent); fluoroquinolone hybrid |
Synthesis and Structure-Activity Relationship Notes:The core structure is accessible via one-pot multicomponent reactions involving cyanoacetamide derivatives, aldehydes, and ammonium acetate under mild conditions (ethanol/water, piperidine catalyst, 80°C), yielding 50-85% of purified product [2] [4]. Structure-activity relationship (SAR) studies indicate that:
Molecular Modeling Insights:Docking simulations position the dihydropyridinone carbonyl within 2.1 Å of Arg121 in DNA gyrase, while the C5-amino group donates H-bonds to Asp73 (bond length: 2.8 Å). The N-butyl chain demonstrates favorable binding energy (-9.2 kcal/mol) in the hydrophobic subpocket of GyrB, explaining its enhanced activity over shorter-chain analogs [2] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3